molecular formula C9H7BrN2O2S B2871739 2-Bromoquinoline-5-sulfonamide CAS No. 2287301-56-6

2-Bromoquinoline-5-sulfonamide

Cat. No.: B2871739
CAS No.: 2287301-56-6
M. Wt: 287.13
InChI Key: SQXSNBLUNNOPHX-UHFFFAOYSA-N
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Description

2-Bromoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7BrN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

2-Bromoquinoline-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids . Additionally, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows it to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of folate and nucleic acids . By inhibiting DHPS, the compound disrupts the production of folate, which in turn affects the synthesis of nucleic acids .

Result of Action

The molecular and cellular effects of the compound’s action would be the disruption of nucleic acid synthesis due to the inhibition of folate production . This could potentially lead to the death of bacterial cells, thereby exhibiting its antibacterial properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain being targeted

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoquinoline-5-sulfonamide typically involves the bromination of quinoline followed by sulfonamide formation. One common method includes:

    Bromination of Quinoline: Quinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 2-position of the quinoline ring.

    Sulfonamide Formation: The brominated quinoline is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the sulfonamide group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium phosphate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation and Reduction: Products include sulfonic acids or sulfinamides.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromoquinoline-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-5-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    2-Fluoroquinoline-5-sulfonamide: Similar structure but with a fluorine atom instead of bromine.

    2-Iodoquinoline-5-sulfonamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-Bromoquinoline-5-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets. Additionally, the sulfonamide group provides versatility in chemical modifications and potential biological activities.

Properties

IUPAC Name

2-bromoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSNBLUNNOPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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